6,7-dimethoxy-N-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
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Overview
Description
6,7-dimethoxy-N-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a member of isoquinolines.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, a related derivative, was synthesized using the Pummerer reaction. The use of boron trifluoride diethyl etherate as an additive was crucial for successful cyclization, indicating a potential method for synthesizing related compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Derivative Synthesis : The reaction of ethyl 6',7'-dimethoxy-3'Н-spiro[isoquinoline-1,4'-cyclopentane]-1'-carboxylate with ammonia and isopropylamine led to the production of dihydroisoquinoline carboxamides. This represents another approach for synthesizing related derivatives (Aghekyan & Panosyan, 2016).
Chemical Structure Exploration : The synthesis of new substituted acetamide derivatives of 6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[isoquinoline-1,4'-cyclopentane]-1'-carboxamide demonstrates the exploration of chemical structures related to the target compound (Aghekyan, Mkryan, & Panosyan, 2019).
Potential Applications in Pharmacology
Anticonvulsant Properties : Research on 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, compounds closely related to the target, revealed potent anticonvulsant effects in various animal models of epilepsy. This indicates a possible application in treating neurological disorders (Gitto et al., 2009).
Structure-Activity Relationships (SAR) : The synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants provided insights into SAR, which could be relevant for developing new therapeutic agents related to the target compound (Gitto, De Luca, Ferro, Agnello, Russo, De Sarro, & Chimirri, 2010).
Properties
Molecular Formula |
C19H22N2O5S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C19H22N2O5S/c1-13-4-6-16(7-5-13)27(23,24)20-19(22)21-9-8-14-10-17(25-2)18(26-3)11-15(14)12-21/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,22) |
InChI Key |
PWSGCDSECYVGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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